4-Phenoxythiophene-2-carboxylic acid

Vue d'ensemble

Description

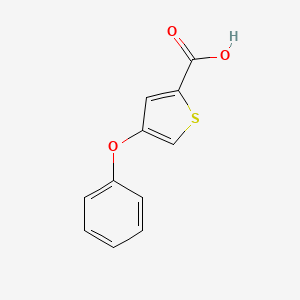

4-Phenoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The phenoxy group attached to the thiophene ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxythiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where phenol reacts with a halogenated thiophene derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Phenoxythiophene-2-carboxylic acid has been explored for its potential as a pharmaceutical agent. Its derivatives have shown promise as enzyme inhibitors, particularly in the context of cancer treatment and antimicrobial activity. For instance, studies have indicated that certain derivatives exhibit significant inhibitory effects on specific cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various transformations, including coupling reactions and functional group modifications. The presence of the carboxylic acid group makes it an excellent candidate for esterification and amidation reactions, leading to the formation of more complex molecules .

Case Study: Synthesis of Biologically Active Compounds

In a study published by Fagnou et al., the use of this compound as a precursor for synthesizing biologically active compounds was demonstrated. The compound was subjected to palladium-catalyzed cross-coupling reactions, yielding products with enhanced biological activity against targeted enzymes .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of conductive polymers and organic semiconductors. Its incorporation into polymer matrices has been shown to enhance electrical conductivity and thermal stability, making it valuable for electronic device fabrication .

Environmental Applications

Research has also explored the use of this compound in environmental chemistry, particularly in the degradation of pollutants. Its ability to form complexes with heavy metals suggests potential applications in bioremediation processes .

Mécanisme D'action

The mechanism of action of 4-Phenoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the phenoxy group, making it less versatile in certain chemical reactions.

Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity.

Phenylthiophene derivatives: Contain a phenyl group instead of a phenoxy group, leading to different electronic properties.

Uniqueness

4-Phenoxythiophene-2-carboxylic acid is unique due to the presence of both the phenoxy group and the carboxylic acid group, which confer distinct chemical and biological properties

Activité Biologique

4-Phenoxythiophene-2-carboxylic acid is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenoxy group and a carboxylic acid functional group. Its molecular formula is CHOS, with a molecular weight of approximately 233.25 g/mol. The presence of both the thiophene and carboxylic acid groups contributes to its chemical reactivity and biological activity.

Antitumor Effects

Recent studies have indicated that thiophene derivatives exhibit significant antitumor properties. For instance, research on various thiophene compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of the p53 signaling pathway. This pathway is crucial for regulating the cell cycle and promoting apoptosis in response to cellular stress .

Table 1: Summary of Antitumor Activity of Thiophene Derivatives

Neuroprotective Effects

Thiophenes have also been studied for their neuroprotective properties. Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This protection is mediated through the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS), which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection in Alzheimer's Disease

A study investigated the effects of a related thiophene compound on neuronal cells exposed to amyloid-beta peptides, which are known to induce neurotoxicity in Alzheimer's disease. The results showed that treatment with this compound significantly reduced neuronal cell death and improved cell viability, suggesting potential therapeutic applications for neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways through p53 signaling, leading to increased expression of pro-apoptotic factors.

- Oxidative Stress Modulation : It enhances ROS generation in a controlled manner, which can selectively induce apoptosis in cancer cells while sparing normal cells.

- Calcium Homeostasis : The compound helps maintain calcium levels within neuronal cells, preventing excitotoxicity associated with neurodegeneration.

Propriétés

IUPAC Name |

4-phenoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPBODVHKHGJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512731 | |

| Record name | 4-Phenoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81028-69-5 | |

| Record name | 4-Phenoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.